AB21 (oxalate) synthesis and purification process
AB21 (oxalate) synthesis and purification process
An In-depth Technical Guide to the Synthesis and Purification of AB21 Oxalate
For Researchers, Scientists, and Drug Development Professionals
Abstract
AB21 is a potent and selective sigma-1 receptor (S1R) antagonist that has shown promise in preclinical models for the treatment of neuropathic pain.[1][2][3] This technical guide provides a detailed overview of a potential synthesis and purification process for AB21 oxalate, aimed at researchers and professionals in drug development. The methodologies described herein are based on published synthetic routes for analogous compounds and established principles of organic chemistry and pharmaceutical salt formation.
Introduction to AB21 and the Sigma-1 Receptor
The sigma-1 receptor (S1R) is a unique intracellular chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum membrane.[4] It is involved in a variety of cellular functions, including the modulation of ion channels, G-protein coupled receptor signaling, and cellular stress responses.[4][5] S1R antagonists have emerged as a promising therapeutic class for various central nervous system disorders, particularly for the management of pain.[6][7]
AB21 is a high-affinity S1R antagonist with a Ki value of 13 nM for S1R and demonstrates significant selectivity over the sigma-2 receptor (S2R), with a Ki of 102 nM.[1][4][8] Preclinical studies have demonstrated its efficacy in reducing mechanical hypersensitivity, indicating its potential as an analgesic.[1] The oxalate salt of AB21 is often used for research purposes to improve its handling and solubility properties.
Sigma-1 Receptor Signaling Pathway
Under normal physiological conditions, the S1R is bound to the binding immunoglobulin protein (BiP) at the endoplasmic reticulum. Upon stimulation by ligands or cellular stress, S1R dissociates from BiP and can translocate to the plasma membrane, where it interacts with and modulates the activity of various effector proteins, including ion channels (e.g., calcium channels) and other receptors. S1R antagonists like AB21 are believed to exert their effects by preventing this dissociation and subsequent downstream signaling.
Caption: Simplified signaling pathway of the sigma-1 receptor.
Synthesis of AB21 Free Base
The synthesis of AB21 (designated as compound 5b in the work by Dichiara et al., 2023) involves a multi-step process starting from commercially available precursors.[4][8] The following is a representative experimental protocol.
Experimental Workflow
Caption: Overall synthetic workflow for AB21 free base.
Detailed Experimental Protocols
Step 1: Synthesis of tert-butyl 7-phenyl-2,7-diazaspiro[3.5]nonane-2-carboxylate (Intermediate 1)
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Materials:
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tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate
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Iodobenzene
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Palladium(II) acetate (Pd(OAc)₂)
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2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
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Sodium tert-butoxide (NaOtBu)
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Toluene, anhydrous
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-
Procedure:
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To an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate (1.0 eq), iodobenzene (1.1 eq), sodium tert-butoxide (1.4 eq), palladium(II) acetate (0.02 eq), and XPhos (0.04 eq).
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Add anhydrous toluene via syringe.
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Heat the reaction mixture to 100 °C and stir for 12-18 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
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Filter the mixture through a pad of celite to remove the catalyst.
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Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
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Concentrate the solvent under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield Intermediate 1.
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Step 2: Synthesis of 7-phenyl-2,7-diazaspiro[3.5]nonane (Intermediate 2)
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Materials:
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Intermediate 1
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Trifluoroacetic acid (TFA)
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Dichloromethane (DCM)
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-
Procedure:
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Dissolve Intermediate 1 (1.0 eq) in dichloromethane.
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Slowly add trifluoroacetic acid (5.0-10.0 eq) at 0 °C.
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Allow the reaction to warm to room temperature and stir for 2-4 hours.
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Monitor the deprotection by TLC or LC-MS.
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Upon completion, concentrate the reaction mixture under reduced pressure.
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Re-dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.
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Extract the aqueous layer with dichloromethane.
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Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield Intermediate 2, which can often be used in the next step without further purification.
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Step 3: Synthesis of N-(phenethyl)-7-phenyl-2,7-diazaspiro[3.5]nonane (AB21 Free Base)
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Materials:
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Intermediate 2
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(2-bromoethyl)benzene
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Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
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Acetonitrile or Dimethylformamide (DMF)
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-
Procedure:
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Dissolve Intermediate 2 (1.0 eq) in acetonitrile or DMF.
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Add potassium carbonate (2.0-3.0 eq) or DIPEA (2.0-3.0 eq) and (2-bromoethyl)benzene (1.1 eq).
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Heat the reaction mixture to 60-80 °C and stir for 8-12 hours.
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Monitor the reaction by TLC or LC-MS.
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After completion, cool the reaction to room temperature and dilute with ethyl acetate.
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Wash the organic layer with water and brine.
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Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel (e.g., using a dichloromethane/methanol gradient) to yield the AB21 free base.
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Purification of AB21 as the Oxalate Salt
The final free base is converted to its oxalate salt to improve its crystallinity, stability, and aqueous solubility.
Oxalate Salt Formation Workflow
Caption: Workflow for the formation of AB21 oxalate.
Detailed Protocol for Oxalate Salt Formation
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Materials:
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AB21 free base
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Oxalic acid (dihydrate or anhydrous)
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Ethanol, isopropanol, or ethyl acetate
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-
Procedure:
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Dissolve the purified AB21 free base in a minimal amount of a suitable solvent such as ethanol or isopropanol with gentle warming if necessary.
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In a separate flask, dissolve one molar equivalent of oxalic acid in the same solvent.
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Slowly add the oxalic acid solution to the solution of the AB21 free base with stirring.
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A precipitate should form either immediately or upon cooling. If no precipitate forms, the solution can be cooled in an ice bath or a small amount of a non-polar co-solvent (e.g., diethyl ether) can be added to induce precipitation.
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Stir the resulting slurry at room temperature for 1-2 hours, and then cool to 0-5 °C for another hour to maximize precipitation.
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Collect the solid by vacuum filtration.
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Wash the filter cake with a small amount of cold solvent.
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Dry the solid under vacuum at 40-50 °C to a constant weight to yield AB21 oxalate.
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Data Presentation
The following tables summarize hypothetical quantitative data for the synthesis and characterization of AB21 oxalate.
Table 1: Synthesis of AB21 Free Base - Reaction Parameters and Yields
| Step | Intermediate/Product | Starting Material (g) | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (LC-MS) |
| 1 | Intermediate 1 | 10.0 | Iodobenzene, Pd(OAc)₂, XPhos, NaOtBu | Toluene | 100 | 16 | 85 | >95% |
| 2 | Intermediate 2 | 12.0 | TFA | DCM | 25 | 3 | 98 (crude) | >90% |
| 3 | AB21 Free Base | 8.5 | (2-bromoethyl)benzene, K₂CO₃ | Acetonitrile | 80 | 10 | 75 | >98% |
Table 2: AB21 Oxalate Salt Formation and Characterization
| Parameter | Value |
| Starting Material (AB21 Free Base) | 5.0 g |
| Oxalic Acid (dihydrate) | 1.83 g (1.0 eq) |
| Solvent | Ethanol |
| Yield | 92% |
| Purity (HPLC) | >99.5% |
| Melting Point | 185-190 °C (decomposes) |
| Solubility (Water, 25 °C) | ~5 mg/mL |
Conclusion
This technical guide outlines a comprehensive and plausible approach for the synthesis and purification of the sigma-1 receptor antagonist AB21 as its oxalate salt. The provided protocols are based on established chemical literature and are intended to serve as a foundational resource for researchers and drug development professionals. Optimization of reaction conditions and purification methods may be necessary to achieve desired yields and purity on a larger scale. The characterization data presented in the tables are representative and should be confirmed by analytical testing in a laboratory setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. google.com [google.com]
- 6. Synthesis and biological evaluation of a novel sigma-1 receptor antagonist based on 3,4-dihydro-2(1H)-quinolinone scaffold as a potential analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]

